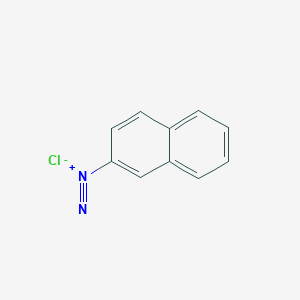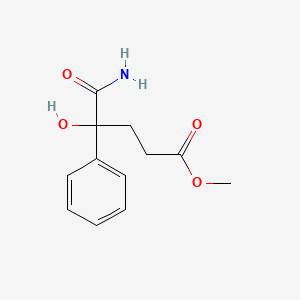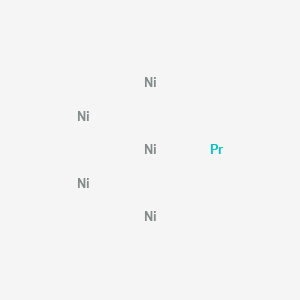
Nickel--praseodymium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-praseodymium (5/1) is an intermetallic compound composed of nickel and praseodymium in a 5:1 ratio. This compound is known for its unique magnetic and thermoelectric properties, making it a subject of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-praseodymium (5/1) can be synthesized using several methods, including incipient wetness impregnation, ultrasonic wet impregnation, and Pechini sol-gel methods . These methods involve the use of nitrate salts of nickel and praseodymium, citric acid, and other reagents to form the desired compound. The Pechini sol-gel method, in particular, has shown higher stability and efficiency in producing the compound .
Industrial Production Methods
Industrial production of nickel-praseodymium (5/1) typically involves high-temperature smelting processes.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-praseodymium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both nickel and praseodymium .
Common Reagents and Conditions
Common reagents used in reactions involving nickel-praseodymium (5/1) include nitric acid, hydrogen chloride, and other halogens . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving nickel-praseodymium (5/1) include various oxides, halides, and other intermetallic compounds. These products are often characterized by their unique magnetic and electrical properties .
Applications De Recherche Scientifique
Nickel-praseodymium (5/1) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which nickel-praseodymium (5/1) exerts its effects is primarily related to its ability to enhance carrier density and electrical conductivity. The codoping of praseodymium and nickel causes an increment in carrier density, which enhances the electrical conductivity of the materials. The energy filtering effect leads to a significant improvement in the thermoelectric figure of merit .
Comparaison Avec Des Composés Similaires
Nickel-praseodymium (5/1) can be compared with other similar compounds such as nickel-neodymium and nickel-erbium. These compounds share similar properties but differ in their specific applications and efficiency. For example, nickel-neodymium is known for its use in high-strength magnets, while nickel-erbium is used in various high-temperature applications .
List of Similar Compounds
- Nickel-neodymium
- Nickel-erbium
- Nickel-aluminide
Nickel-praseodymium (5/1) stands out due to its unique combination of magnetic and thermoelectric properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
12379-17-8 |
|---|---|
Formule moléculaire |
Ni5Pr |
Poids moléculaire |
434.37 g/mol |
Nom IUPAC |
nickel;praseodymium |
InChI |
InChI=1S/5Ni.Pr |
Clé InChI |
UQUQJKLTWXFCDZ-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
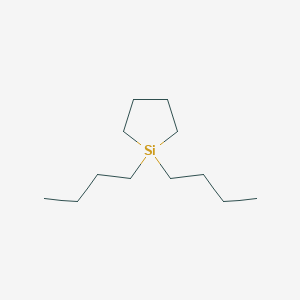
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


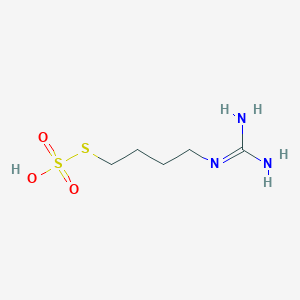
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

